3-(Dimethylamino)-4-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-4-(methylthio)phenol is an organic compound that features both a dimethylamino group and a methylthio group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-(methylthio)phenol typically involves the reaction of resorcinol with dimethylamine in the presence of a catalyst. The process can be carried out in a high-pressure reactor at elevated temperatures. For instance, one method involves adding resorcinol and dimethylamine aqueous solution into a reactor, heating to around 175-180°C, and maintaining the temperature until the reaction is complete. The product is then purified through extraction and distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, ease of storage, and transportation. The use of industrial liquid caustic soda and toluene for extraction and purification ensures high product purity and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-4-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like acetonitrile or water .
Major Products
The major products formed from these reactions include quinone derivatives, substituted phenols, and various amine or thiol compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-4-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on human cells.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-4-(methylthio)phenol involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3-(Dimethylamino)phenol
- 4-(Methylthio)phenol
- 3-(Dimethylamino)-4-hydroxyphenol
Uniqueness
3-(Dimethylamino)-4-(methylthio)phenol is unique due to the presence of both the dimethylamino and methylthio groups on the same phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H13NOS |
---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
3-(dimethylamino)-4-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)8-6-7(11)4-5-9(8)12-3/h4-6,11H,1-3H3 |
InChI-Schlüssel |
AKLQSNVGOCZKOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.